molecular formula C21H18N2O3 B12624847 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-88-0

1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12624847
CAS No.: 918146-88-0
M. Wt: 346.4 g/mol
InChI Key: HSJZYKQURKAJQK-UHFFFAOYSA-N
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Description

1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a naphthalen-1-yl-pyridin-3-yl moiety via an ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Attachment of the Naphthalen-1-yl-Pyridin-3-yl Moiety: This step involves the formation of an ether linkage between the pyrrolidine-2,5-dione core and the naphthalen-1-yl-pyridin-3-yl group. This can be done using a nucleophilic substitution reaction where the pyrrolidine-2,5-dione core is treated with a halogenated naphthalen-1-yl-pyridin-3-yl derivative in the presence of a base.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure may confer specific biological activities, making it a candidate for the development of new therapeutics.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to different biological activities.

    Naphthalen-1-yl-Pyridin-3-yl Derivatives: These compounds share the naphthalen-1-yl-pyridin-3-yl moiety but differ in their core structures.

Uniqueness

1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features. The presence of both the pyrrolidine-2,5-dione core and the naphthalen-1-yl-pyridin-3-yl moiety, linked by an ethyl bridge, confers distinct chemical and biological properties that are not found in other compounds.

Properties

CAS No.

918146-88-0

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

1-[2-(6-naphthalen-1-ylpyridin-3-yl)oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18N2O3/c24-20-10-11-21(25)23(20)12-13-26-16-8-9-19(22-14-16)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,14H,10-13H2

InChI Key

HSJZYKQURKAJQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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